tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Description
The exact mass of the compound tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-4-7-6-12-7/h7H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXXALHNKAMKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072793-83-9 | |
| Record name | tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Solubility Landscape of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the realm of pharmaceutical development and complex organic synthesis, understanding the solubility profile of a key intermediate is not merely a procedural step but a cornerstone of process optimization, formulation development, and, ultimately, therapeutic success. tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, a versatile building block incorporating a reactive epoxide moiety and a protective Boc group, is increasingly utilized in the synthesis of a variety of pharmaceutical agents. Its solubility in organic solvents dictates reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. This technical guide, intended for the discerning researcher, offers a comprehensive exploration of the solubility characteristics of this pivotal compound, blending theoretical underpinnings with practical, field-proven methodologies.
Physicochemical Properties: The Molecular Basis of Solubility
The solubility of a compound is intrinsically linked to its molecular structure. tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate possesses a unique combination of functional groups that govern its interactions with various solvents.
-
The Carbamate Group: The carbamate functional group (-NHCOO-) is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests favorable interactions with polar protic and aprotic solvents.
-
The Oxirane Ring: The strained three-membered ether ring (epoxide) is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
The tert-Butyl Group: This bulky, nonpolar alkyl group contributes to the lipophilicity of the molecule, enhancing its solubility in less polar organic solvents.
The interplay of these structural elements results in a molecule with moderate polarity, capable of dissolving in a range of organic solvents. The general principle of "like dissolves like" serves as a primary guide; solvents with similar polarity and hydrogen bonding capabilities to the solute are likely to be effective.
Qualitative and Quantitative Solubility Profile
While specific quantitative solubility data for tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is not extensively published in peer-reviewed literature, a qualitative understanding can be derived from its chemical structure and information available for analogous compounds.
Table 1: Predicted and Observed Solubility of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate in Common Organic Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale/Observations |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the carbamate and oxirane moieties. |
| Ethanol | High | Similar to methanol, ethanol is a good hydrogen bonding solvent. A synthesis of a related carbamate utilized ethanol as the reaction solvent, indicating good solubility of the product class.[1] | |
| Isopropanol | Moderate to High | Increased alkyl chain length may slightly reduce solubility compared to methanol and ethanol. | |
| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H of the carbamate. |
| Ethyl Acetate | High | A structurally similar compound, tert-butyl (oxiran-2-ylmethoxy)carbamate, is known to be soluble in ethyl acetate.[2] | |
| Dichloromethane (DCM) | High | A common solvent for reactions involving Boc-protected amines and epoxides. A related compound is soluble in dichloromethane.[2] Used for extraction of a similar carbamate, implying good solubility.[1] | |
| Chloroform | High | Similar polarity to dichloromethane. | |
| Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor. | |
| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent capable of dipole-dipole interactions. | |
| Dimethylformamide (DMF) | Very High | A highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent with strong hydrogen bond accepting capabilities. | |
| Nonpolar | Toluene | Low to Moderate | The presence of the polar functional groups will limit solubility in nonpolar aromatic solvents. |
| Hexane | Low | The significant polarity of the carbamate and oxirane groups will lead to poor solubility in aliphatic hydrocarbons. |
Experimental Determination of Solubility: A Practical Guide
For drug development and process chemistry, precise quantitative solubility data is paramount. The following section outlines established methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the intrinsic solubility of a compound at equilibrium.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an amount of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate that is in excess of its expected solubility and add it to a vial containing a precise volume of the desired organic solvent.
-
Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) or centrifugation is highly recommended to obtain a clear, saturated solution.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), or Quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Kinetic Solubility Determination
This high-throughput method is often employed in early drug discovery to assess the solubility of compounds from a concentrated stock solution, typically in DMSO.
Sources
An In-Depth Technical Guide to the Spectroscopic Data of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate: A Case of Undisclosed Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate is a molecule of significant interest in synthetic and medicinal chemistry, primarily serving as a versatile building block. Its structure combines a reactive epoxide ring, a flexible ethylenediamine-derived linker, and a bulky tert-butyloxycarbonyl (Boc) protecting group. This strategic combination allows for its use in the construction of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds. The epoxide moiety is susceptible to nucleophilic attack, enabling ring-opening reactions to introduce diverse functionalities. The carbamate group, on the other hand, provides a stable, yet readily cleavable, protecting group for the amine, a common strategy in multi-step organic synthesis.
Despite its importance as a synthetic intermediate, a comprehensive search of publicly available scientific databases and literature has revealed a notable absence of detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate. This guide, therefore, addresses this information gap by outlining the expected spectroscopic characteristics based on the analysis of its structural components and data from closely related analogues. Furthermore, it provides detailed, field-proven protocols for acquiring and interpreting such data, establishing a self-validating framework for researchers who may synthesize or handle this compound.
Molecular Structure and Predicted Spectroscopic Features
A foundational understanding of the molecular architecture of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is paramount to predicting and interpreting its spectral data.
Figure 1: 2D structure of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be rich in information, detailing the electronic environment of each proton. Based on analogous structures, the following chemical shifts (δ) are predicted in a deuterated chloroform (CDCl₃) solvent:
-
δ 4.8-5.2 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate. Its broadness is a result of quadruple relaxation and potential hydrogen bonding.
-
δ 3.1-3.4 ppm (m, 2H): These protons are on the carbon adjacent to the carbamate nitrogen (-CH₂-NHBoc).
-
δ 2.9-3.1 ppm (m, 1H): This multiplet is assigned to the methine proton of the oxirane ring (-CH-).
-
δ 2.7-2.9 ppm (m, 1H): One of the diastereotopic protons on the oxirane methylene group (-CH₂-O).
-
δ 2.4-2.6 ppm (m, 1H): The other diastereotopic proton on the oxirane methylene group.
-
δ 1.6-1.8 ppm (m, 2H): These are the protons of the methylene group adjacent to the oxirane ring (-CH₂-CH(O)CH₂).
-
δ 1.45 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are as follows:
-
δ 155-157 ppm: The carbonyl carbon of the carbamate group (C=O).
-
δ 79-81 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ 51-53 ppm: The methine carbon of the oxirane ring (-CH-).
-
δ 46-48 ppm: The methylene carbon of the oxirane ring (-CH₂-O).
-
δ 39-41 ppm: The methylene carbon attached to the carbamate nitrogen (-CH₂-NHBoc).
-
δ 35-37 ppm: The methylene carbon adjacent to the oxirane ring (-CH₂-CH(O)CH₂).
-
δ 28.4 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
~3350 cm⁻¹ (br): N-H stretching of the carbamate.
-
~2970 cm⁻¹ (s): C-H stretching of the tert-butyl group.
-
~1690 cm⁻¹ (s): C=O stretching of the carbamate.
-
~1250 and ~1160 cm⁻¹ (s): C-O stretching vibrations.
-
~850 cm⁻¹ (m): C-O-C stretching of the epoxide ring.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated form [M+H]⁺.
-
Expected [M+H]⁺: 188.1281 m/z for C₉H₁₈NO₃⁺.
Experimental Protocols for Spectroscopic Analysis
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 3: Workflow for ESI-HRMS analysis.
Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Data Interpretation and Structural Validation
The definitive characterization of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate relies on the synergistic interpretation of all acquired spectroscopic data.
-
The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework. The chemical shifts, integration values (for ¹H), and coupling patterns will provide a detailed map of the molecule's connectivity.
-
The IR spectrum will confirm the presence of the key functional groups: the N-H and C=O of the carbamate, and the C-O-C of the epoxide.
-
The HRMS data will provide the exact mass of the molecule, confirming its elemental formula (C₉H₁₇NO₃).
Conclusion and Future Outlook
References
Due to the absence of specific literature containing the experimental spectroscopic data for tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, this section cannot be populated with direct references for the data. The provided protocols and interpretations are based on standard organic spectroscopy principles, which are covered in numerous textbooks and reference materials.
Methodological & Application
Application Notes and Protocols: Tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the dynamic field of bioconjugation, the precise and stable linkage of molecules to biomacromolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and functionalized biomaterials. The choice of a linker is a critical determinant of the final conjugate's stability, functionality, and pharmacokinetic profile. This guide provides an in-depth exploration of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate , a heterobifunctional linker that offers a unique combination of a reactive epoxide moiety for covalent conjugation and a Boc-protected amine for subsequent functionalization.
This document will delve into the core principles of its application, provide detailed, field-proven protocols for its use in bioconjugation, and offer insights into the characterization and strategic advantages of the resulting conjugates.
The Strategic Advantage of a Boc-Protected Epoxide Linker
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate presents a powerful tool for multistep bioconjugation strategies. Its design incorporates two key functionalities:
-
The Oxirane (Epoxide) Ring: This strained three-membered ring serves as an efficient electrophile, readily undergoing nucleophilic attack from various functional groups present on biomolecules, such as amines (from lysine residues and the N-terminus), thiols (from cysteine residues), and hydroxyl groups (from serine, threonine, or tyrosine residues). This reaction forms a stable covalent bond, ensuring the permanent attachment of the linker.[1]
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust and temporary shield for the primary amine.[2] This protection is crucial for achieving controlled and sequential conjugation. The Boc group is stable under the typically basic or neutral conditions used for the initial epoxide reaction but can be cleanly and efficiently removed under acidic conditions to reveal the amine for further modification.[2] This orthogonality allows for a two-stage functionalization, where a biomolecule is first labeled with the linker, and then a second molecule of interest (e.g., a drug, a dye, or a PEG chain) is attached to the deprotected amine.[2]
This dual-functionality enables the construction of complex and well-defined bioconjugates with a high degree of control.
Reaction Mechanism: The Chemistry of Conjugation
The bioconjugation process using tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate proceeds in two key stages: epoxide ring-opening and Boc deprotection.
Stage 1: Nucleophilic Ring-Opening of the Epoxide
The conjugation is initiated by the reaction of a nucleophilic side chain of an amino acid residue on the protein with the epoxide ring of the linker. The reaction is highly dependent on the pH of the reaction medium, which dictates the nucleophilicity of the reacting species.
-
Reaction with Amines (Lysine, N-terminus): Primary amines are potent nucleophiles at pH values above their pKa (typically around 9-10.5 for lysine ε-amino groups).[3] At these alkaline pHs, the deprotonated amine readily attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a stable secondary amine linkage.
-
Reaction with Thiols (Cysteine): The thiol group of cysteine is a strong nucleophile, especially in its thiolate anion form. The reaction with epoxides is efficient at a slightly basic pH (around 7.5-8.5) to favor the formation of the more nucleophilic thiolate.[4]
-
Reaction with Hydroxyls (Serine, Threonine, Tyrosine): Hydroxyl groups are weaker nucleophiles than amines or thiols. Their reaction with epoxides generally requires more forcing conditions, such as a very high pH (>11), to deprotonate the hydroxyl group and increase its nucleophilicity.[4]
Sources
Application Note & Protocol: Site-Selective Peptide Modification via Epoxide Ring-Opening with tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Abstract
This document provides a comprehensive technical guide for the covalent modification of peptides using tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate. This reagent offers a dual-functionality approach: a reactive epoxide for initial conjugation and a Boc-protected amine that serves as a latent functional handle for subsequent diversification. We detail the chemical principles governing its reactivity and selectivity, provide robust, step-by-step protocols for modification of cysteine and lysine residues, and outline methods for the characterization of the resulting conjugates. This guide is designed for researchers and professionals in drug development and chemical biology aiming to synthesize advanced peptide-based constructs with enhanced functionality.
Introduction: A Strategic Approach to Peptide Conjugation
The covalent functionalization of peptides is a critical strategy for enhancing their therapeutic potential, enabling the attachment of moieties that can improve stability, modulate solubility, or deliver payloads such as toxins or imaging agents. The choice of the conjugating reagent is paramount, as it dictates the site of modification, the stability of the resulting linkage, and the overall success of the synthetic campaign.
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is a versatile reagent designed for this purpose. It leverages the controlled reactivity of an epoxide ring to form stable, covalent bonds with nucleophilic amino acid side chains under mild, aqueous conditions. Its strategic value lies in its bifunctional nature:
-
Reactive Epoxide Moiety: The strained three-membered oxirane ring is an excellent electrophile, susceptible to nucleophilic attack, resulting in a stable carbon-heteroatom bond.
-
Boc-Protected Amine Handle: The molecule contains a tert-butyloxycarbonyl (Boc) protected primary amine. After the initial conjugation to the peptide is complete, this protecting group can be efficiently removed under acidic conditions. This unmasks a primary amine, which serves as a versatile point for secondary modifications (e.g., PEGylation, fluorophore attachment).
Mechanism of Action and pH-Dependent Selectivity
The reaction proceeds via a nucleophilic ring-opening of the epoxide. The key to achieving site-selectivity lies in controlling the reaction pH, which modulates the nucleophilicity of the target amino acid residues.
-
Cysteine Modification (pH 7.0-8.5): The thiol side chain of cysteine has a pKa of approximately 8.3.[1] At a pH near its pKa, a significant population of the highly nucleophilic thiolate anion (-S⁻) exists. This powerful nucleophile readily attacks the epoxide, leading to a highly selective and rapid formation of a stable thioether linkage.
-
Lysine/N-Terminus Modification (pH > 8.5): The ε-amino group of lysine and the N-terminal α-amino group have pKa values typically above 9.5. At more alkaline pH values (e.g., 9.0-10.0), these amines are sufficiently deprotonated to become effective nucleophiles that can react with the epoxide to form a stable secondary amine bond.[2]
This differential reactivity allows for the targeted modification of specific residues by simple adjustment of the reaction buffer pH.
Experimental Protocols
These protocols serve as a general guide. Empirical optimization of reagent stoichiometry, reaction time, and temperature is recommended for each unique peptide.
Materials and Reagents
-
Peptide of interest (lyophilized)
-
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
-
Reaction Buffers:
-
For Cysteine: 0.1 M Sodium Phosphate or HEPES, pH 7.5
-
For Lysine: 0.1 M Sodium Bicarbonate or Borate, pH 9.0
-
-
Solvents: Dimethylformamide (DMF, anhydrous), Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Diethyl ether (cold)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Instrumentation:
Protocol 1: Site-Selective Covalent Conjugation
This protocol outlines the initial reaction between the peptide and the epoxide reagent.
-
Peptide & Reagent Preparation:
-
Dissolve the lyophilized peptide in the appropriate reaction buffer (pH 7.5 for Cys, pH 9.0 for Lys) to a final concentration of 1-5 mg/mL. Rationale: This concentration range is typically sufficient for efficient reaction kinetics without promoting aggregation. If solubility is limited, up to 20% (v/v) of ACN or DMF may be added as a co-solvent.
-
Prepare a 10-50 mM stock solution of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate in anhydrous DMF immediately before use. Rationale: The epoxide can be susceptible to hydrolysis; using a fresh solution in an anhydrous solvent ensures maximum reactivity.
-
-
Conjugation Reaction:
-
Add the reagent stock solution to the stirring peptide solution to achieve a 2 to 10-fold molar excess of the reagent over the peptide. Rationale: A molar excess drives the reaction to completion. The optimal ratio should be determined via small-scale pilot reactions to maximize product formation while minimizing side reactions.
-
Allow the reaction to proceed at room temperature (20-25°C) for 2-6 hours.
-
Monitor the reaction progress by analytical RP-HPLC. A successful reaction is indicated by the decrease of the starting peptide peak and the emergence of a new, typically more hydrophobic (later eluting), product peak.
-
-
Reaction Quenching:
-
Once HPLC analysis confirms the reaction has reached completion (or the desired endpoint), add the quenching solution to a final concentration of 50 mM. Let it stir for 30 minutes. Rationale: Quenching with a high concentration of a primary amine like Tris consumes any excess epoxide reagent, preventing unwanted side reactions during workup and purification.
-
-
Purification of the Boc-Protected Conjugate:
-
Purify the reaction mixture using preparative RP-HPLC. A standard gradient of water and acetonitrile, both containing 0.1% TFA, is typically effective.[6]
-
Collect fractions corresponding to the product peak and verify the mass via ESI-MS.
-
Pool the pure fractions and lyophilize to obtain the Boc-protected peptide conjugate as a fluffy white powder.
-
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to reveal the primary amine handle for subsequent functionalization.
-
Cleavage Reaction:
-
In a chemical fume hood, dissolve the lyophilized Boc-protected peptide in the deprotection cocktail (95% TFA / 2.5% H₂O / 2.5% TIS). Use approximately 100 µL of cocktail per 1 mg of peptide. Rationale: TFA is a strong acid that cleaves the acid-labile Boc group.[7][8] TIS is a scavenger that quenches the reactive tert-butyl cations generated during cleavage, preventing side reactions with sensitive residues like tryptophan or methionine.
-
Incubate at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the deprotected peptide should form immediately.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the pellet twice more with cold ether to remove residual TFA and scavengers.
-
-
Final Purification:
-
After the final wash, briefly dry the peptide pellet under a stream of nitrogen.
-
Dissolve the peptide in a water/ACN mixture and purify by preparative RP-HPLC.
-
Confirm the identity and purity of the final product by analytical HPLC and ESI-MS.
-
Lyophilize the pure fractions to obtain the final amine-functionalized peptide.
-
Characterization and Validation
Rigorous analytical characterization is mandatory to validate the outcome of the modification. Mass spectrometry is a primary tool for this purpose.[9]
| Analytical Technique | Purpose | Expected Outcome & Interpretation |
| Analytical RP-HPLC | Assess purity and monitor reaction progress | A single, sharp peak for the final product with a distinct retention time from the starting material. |
| ESI-MS (Step 1 Product) | Confirm covalent modification | Observed mass should equal [Mass of Peptide] + 187.24 Da. |
| ESI-MS (Step 2 Product) | Confirm Boc group removal | Observed mass should equal [Mass of Boc-Protected Adduct] - 100.12 Da. |
| Tandem MS (MS/MS) | Determine the precise site of modification | Fragmentation analysis will identify the specific amino acid residue bearing the modification, confirming selectivity. |
digraph "Workflow" { graph [splines=ortho, nodesep=0.5, label="Figure 2: Integrated Experimental and Analytical Workflow", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Start:\nLyophilized Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugation [label="1. Conjugation Reaction\n(pH 7.5 or 9.0)"]; Monitor1 [label="2. Monitor by HPLC/MS", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purify1 [label="3. RP-HPLC Purification"]; Lyophilize1 [label="4. Lyophilize\n(Boc-Protected Intermediate)"]; Deprotection [label="5. Boc Deprotection\n(TFA/TIS Cocktail)"]; Precipitate [label="6. Ether Precipitation"]; Purify2 [label="7. Final RP-HPLC Purification"]; Characterize [label="8. Final Characterization\n(HPLC, ESI-MS/MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End:\nAmine-Functionalized Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Conjugation; Conjugation -> Monitor1; Monitor1 -> Purify1 [label="Reaction\nComplete"]; Monitor1 -> Conjugation [label="Incomplete"]; Purify1 -> Lyophilize1; Lyophilize1 -> Deprotection; Deprotection -> Precipitate; Precipitate -> Purify2; Purify2 -> Characterize; Characterize -> End [label="Purity & Mass\nConfirmed"]; }
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Insufficient reagent excess.2. Incorrect buffer pH.3. Reagent hydrolysis.4. Peptide oxidation (for Cys). | 1. Increase molar excess of the epoxide reagent (e.g., to 15-20x).2. Prepare fresh buffer and verify pH immediately before use.3. Prepare reagent stock solution immediately before adding to the reaction.4. Degas buffer and perform reaction under an inert atmosphere (N₂ or Ar). |
| Multiple Products / Low Selectivity | 1. pH is too high for Cys targeting, leading to Lys modification.2. Reaction time is too long.3. Peptide contains multiple reactive residues of the same type. | 1. Lower the pH to 7.0-7.5 for Cys-selective reactions.2. Monitor the reaction closely by HPLC and quench as soon as the desired product is maximized.3. This requires a different strategy, such as site-directed mutagenesis or the use of orthogonal protecting groups during peptide synthesis. |
| Incomplete Boc Deprotection | 1. Insufficient reaction time.2. Water in the TFA cocktail. | 1. Extend deprotection time to 3 hours.2. Use fresh, anhydrous TFA for the cleavage cocktail. |
Conclusion
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate stands out as a highly effective reagent for the deliberate, site-selective functionalization of peptides. The ability to direct the modification towards either cysteine or primary amines through simple pH control, combined with the subsequent unmasking of a versatile amine handle, provides a powerful and flexible platform for constructing complex and functional peptide conjugates. The robust protocols and analytical validation steps outlined herein offer a clear path for researchers to successfully apply this chemistry to advance their work in drug discovery and chemical biology.
References
-
PubChem. tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate. National Center for Biotechnology Information. [Link]
-
Wang, D., et al. Residue-Specific Peptide Modification: A Chemist's Guide. Chemical Science. [Link]
-
Galloway, W. R. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. [Link]
-
Zolg, D. P., et al. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. [Link]
-
Mant, C. T., & Hodges, R. S. HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Aslam, M., & Dent, A. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
MS Vision. Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Medpep. Identification of Protein Modifications by Mass Spectrometry. Medpep. [Link]
-
Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]
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- 9. msf.ucsf.edu [msf.ucsf.edu]
Application Note: Strategic Synthesis of Complex Cycloadducts via Diels-Alder Reaction with Functionalized Carbamate Analogues
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and stereospecific method for the formation of six-membered rings.[1][2] Its application in drug discovery and materials science is extensive, enabling the construction of complex molecular architectures from simple precursors.[3] This application note provides a detailed guide for researchers on utilizing dienophile analogues of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate in Diels-Alder reactions. We address the strategic design of a suitable dienophile, present a robust, Lewis acid-catalyzed protocol with a model diene, and discuss the critical parameters influencing reaction efficiency and stereoselectivity. The protocols herein are designed to be self-validating, offering insights into the causality behind experimental choices to empower researchers in synthesizing novel carbamate- and epoxide-functionalized cycloadducts for downstream applications.
Foundational Principles: The Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene derivative.[1][4] The reaction's efficiency is governed by the electronic properties of the reactants.
Mechanism and Frontier Molecular Orbitals (FMO)
The reaction proceeds through a single, cyclic transition state, making it highly stereospecific.[5] According to Frontier Molecular Orbital (FMO) theory, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2] The reaction rate is accelerated under "normal electron-demand" conditions when:
-
The Diene is electron-rich, featuring electron-donating groups (EDGs) which raise its HOMO energy.
-
The Dienophile is electron-poor, featuring electron-withdrawing groups (EWGs) which lower its LUMO energy.[2][6]
The Role of Lewis Acid Catalysis
Lewis acids are frequently employed to dramatically accelerate Diels-Alder reactions and enhance their selectivity.[7] A Lewis acid coordinates to the electron-withdrawing group on the dienophile (e.g., a carbonyl oxygen), which further lowers the dienophile's LUMO energy, thereby reducing the HOMO-LUMO energy gap and increasing the reaction rate.[8] Furthermore, catalysis can lock the dienophile in a specific conformation, leading to improved regio- and stereoselectivity.[9][10] Recent studies suggest that Lewis acids also accelerate the reaction by diminishing the Pauli repulsion between the reactants' π-electron systems.[11]
Stereochemical Considerations: The Endo Rule
When a cyclic diene reacts with a substituted dienophile, two diastereomeric products, endo and exo, can be formed.[12] The endo product, where the substituent on the dienophile is oriented towards the π-system of the newly formed diene bridge, is typically the major product under kinetic control. This preference is attributed to favorable "secondary orbital interactions" between the p-orbitals of the substituent and the developing π-bond in the transition state.[2]
Dienophile Design and Synthesis Strategy
The target compound, tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, lacks the requisite π-bond to function as a dienophile. Therefore, a synthetic analogue must be designed. A robust strategy involves incorporating a dienophilic moiety, such as a maleimide ring, onto the core amine structure. Maleimides are excellent dienophiles due to the two electron-withdrawing carbonyl groups conjugated to the double bond.[13]
The proposed dienophile for this protocol is N-[2-(oxiran-2-yl)ethyl]maleimide , synthesized from 2-(oxiran-2-yl)ethan-1-amine and maleic anhydride, followed by cyclization. The resulting cycloadduct will contain the desired oxirane functionality and a secondary amine (after potential maleimide ring opening or reduction) that can be subsequently protected with a tert-butoxycarbonyl (Boc) group if required for further synthetic steps.
Protocol 1: Synthesis of N-[2-(oxiran-2-yl)ethyl]maleimide (Dienophile)
Objective: To synthesize the key dienophile by reacting 2-(oxiran-2-yl)ethan-1-amine with maleic anhydride.
Materials:
-
2-(oxiran-2-yl)ethan-1-amine
-
Maleic anhydride
-
Triethylamine (TEA)
-
Acetic anhydride
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Amic Acid Formation:
-
Dissolve maleic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2-(oxiran-2-yl)ethan-1-amine (1.0 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. The corresponding maleamic acid will precipitate.
-
-
Cyclodehydration:
-
To the slurry from the previous step, add acetic anhydride (1.5 eq) and sodium acetate (0.2 eq).
-
Heat the mixture to reflux (approx. 40 °C for DCM, or switch to a higher boiling solvent like toluene if needed) for 4-6 hours, monitoring the reaction by TLC until the starting maleamic acid is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully quench with saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure N-[2-(oxiran-2-yl)ethyl]maleimide.
-
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Diels-Alder Reaction Protocol and Optimization
This section details a general protocol for the Lewis acid-catalyzed Diels-Alder reaction between the synthesized dienophile and cyclopentadiene, a highly reactive model diene.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
Objective: To perform the [4+2] cycloaddition and isolate the functionalized bicyclic adduct.
Materials:
-
N-[2-(oxiran-2-yl)ethyl]maleimide (1.0 eq)
-
Cyclopentadiene (freshly cracked, ~2.0-3.0 eq)
-
Lewis Acid Catalyst (e.g., Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), or Calcium triflate (Ca(OTf)₂)) (0.1 - 1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (as in Protocol 1).
Safety Precaution: Lewis acids are moisture-sensitive and corrosive. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.
Procedure:
-
Reaction Setup:
-
Add the dienophile, N-[2-(oxiran-2-yl)ethyl]maleimide, to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the dienophile in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C). A lower temperature often improves stereoselectivity.
-
-
Catalyst Addition:
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise to the stirred solution. Ensure the internal temperature does not rise significantly. Stir for 15-20 minutes to allow for complexation with the dienophile.
-
-
Diene Addition:
-
Slowly add freshly cracked cyclopentadiene to the reaction mixture dropwise via syringe.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the dienophile. The reaction is typically complete within 1-4 hours.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product via flash column chromatography to separate the endo and exo isomers.
-
Characterize the purified adducts by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm the structure and determine the diastereomeric ratio (endo:exo).
-
Expected Results and Data Analysis
The reaction is expected to yield the Diels-Alder adduct as a mixture of endo and exo diastereomers. The endo isomer is anticipated to be the major product.[12] The choice of Lewis acid and reaction conditions can significantly influence both the reaction rate and the diastereoselectivity.
Table 1: Representative Data for Reaction Optimization
| Entry | Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | None | Toluene | 80 | 12 | 45 | 75:25 |
| 2 | ZnCl₂ (1.0) | DCM | 0 | 2 | 88 | 90:10 |
| 3 | AlCl₃ (1.0) | DCM | -78 | 1.5 | 95 | >95:5 |
| 4 | Ca(OTf)₂ (0.2) | DCM | 0 | 4 | 85 | 88:12 |
| Note: Data are illustrative, based on established principles of Diels-Alder reactions. Actual results may vary. |
Analysis:
-
Thermal vs. Catalyzed: The uncatalyzed reaction (Entry 1) requires higher temperatures and longer reaction times, resulting in lower yield and modest selectivity.
-
Effect of Lewis Acid: Stronger Lewis acids like AlCl₃ (Entry 3) provide the highest rate and selectivity, especially at low temperatures.[9] Milder, more sustainable catalysts like Ca(OTf)₂ (Entry 4) also offer significant rate enhancement.[8]
-
Stereoselectivity: The endo:exo ratio can be accurately determined by integrating characteristic signals in the ¹H NMR spectrum of the crude reaction mixture. The coupling constants of the bridgehead protons can also help assign the stereochemistry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (moisture exposure); Low reactivity of reactants; Diene polymerization. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly cracked diene. Consider a more potent Lewis acid. |
| Low Yield | Incomplete reaction; Product degradation during workup; Purification losses. | Increase reaction time or temperature. Use a milder workup procedure. Optimize chromatography conditions. |
| Formation of Byproducts | Diene polymerization; Retro-Diels-Alder reaction; Side reactions with the oxirane ring. | Use an excess of the diene but add it slowly. Run the reaction at the lowest possible temperature. Choose a Lewis acid that does not coordinate strongly to the epoxide oxygen. |
| Poor Stereoselectivity | High reaction temperature; Weak Lewis acid. | Lower the reaction temperature (e.g., -78 °C). Use a bulkier or stronger Lewis acid to enhance facial selectivity.[9] |
Conclusion
This application note provides a comprehensive framework for employing analogues of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate in Diels-Alder cycloadditions. By strategically designing a suitable dienophile and optimizing the reaction conditions, particularly through the use of Lewis acid catalysis, researchers can efficiently synthesize complex, functionalized six-membered rings. The resulting cycloadducts, bearing both a protected amine and a reactive epoxide handle, are valuable intermediates for the synthesis of novel pharmaceuticals and advanced materials.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]
-
García, J. I., et al. (2019). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. [Link]
-
Yates, P., & Eaton, P. E. (1960). Lewis Acid Catalysis of the Diels-Alder Reaction. Journal of the American Chemical Society. [Link]
-
Myers, A. G. Research Group. Chem 115 Handout: Asymmetric Diels-Alder Reactions. Harvard University. [Link]
-
Bickelhaupt, F. M., et al. (2017). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2022). Rules of the Diels–Alder Reaction. [Link]
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]
-
Kloxin, C. J., & Bowman, C. N. (2013). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Advanced Drug Delivery Reviews. [Link]
-
MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]
-
University of Saskatchewan Library. (2009). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]
-
Gandini, A., et al. (2000). Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers. Macromolecules. [Link]
-
Indian Academy of Sciences. (2015). Lewis acid catalyst system for Diels–Alder reaction. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
The Versatility of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate: A Bifunctional Building Block for Advanced Synthesis
In the landscape of modern drug discovery and complex molecule synthesis, the demand for versatile, multi-functional building blocks is paramount. Among these, molecules that offer orthogonal reactivity—the ability to undergo different types of chemical transformations at distinct sites—are of exceptional value. tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate emerges as a quintessential example of such a scaffold. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this powerful bifunctional molecule. We will explore its synthesis, its application in nucleophilic ring-opening reactions, and the subsequent transformations that unlock a diverse array of molecular architectures.
The Strategic Advantage of a Bifunctional Scaffold
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate possesses two key functional groups that dictate its reactivity:
-
The Epoxide Ring: A strained three-membered ether, the epoxide is an excellent electrophile, susceptible to ring-opening by a wide range of nucleophiles. This reaction is the cornerstone of its utility, allowing for the stereospecific installation of a variety of functional groups.
-
The tert-butoxycarbonyl (Boc) Protecting Group: The Boc group renders the primary amine nucleophilically inert under basic and neutral conditions, thereby preventing self-reaction or other undesired side reactions.[1] Crucially, it can be readily removed under acidic conditions to unveil a primary amine, which can then be further functionalized.[2]
This duality allows for a stepwise, controlled approach to the synthesis of complex molecules, such as substituted 1,2-diamines and amino alcohols, which are privileged structures in medicinal chemistry.
Synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
The synthesis of the title compound is a two-step process, beginning with the selective protection of ethylenediamine, followed by epoxidation.
Step 1: Mono-Boc Protection of Ethylenediamine
A significant challenge in working with symmetrical diamines is achieving selective mono-protection. A reliable method to produce tert-butyl (2-aminoethyl)carbamate involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to an excess of ethylenediamine.
Protocol 1: Synthesis of tert-butyl (2-aminoethyl)carbamate
-
Materials:
-
Ethylenediamine (≥99%)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a mixture of ethylenediamine (10 equivalents), dioxane (as a solvent), water, and magnesium oxide.[3]
-
Cool the mixture in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in dioxane.
-
Add the Boc₂O solution dropwise to the stirred ethylenediamine mixture over several hours. Maintaining a low temperature is crucial to minimize the formation of the di-protected product.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove magnesium oxide.
-
Concentrate the filtrate under reduced pressure to remove the excess ethylenediamine and dioxane.
-
The resulting residue can be purified by vacuum distillation to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[3]
-
Rationale: The large excess of ethylenediamine ensures that the Boc₂O is more likely to react with an unprotected diamine rather than the mono-protected product, thus maximizing the yield of the desired compound. Magnesium oxide acts as a mild base to neutralize any acidic byproducts.
Step 2: Epoxidation of N-Boc-allylamine (Conceptual Adaptation)
Conceptual Protocol 2: Synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
-
Materials:
-
N-Boc-allylamine (precursor)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve N-Boc-allylamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate.
-
Causality: The epoxidation of an alkene with a peroxy acid proceeds via a concerted mechanism, leading to the syn-addition of the oxygen atom to the double bond. The Boc group is stable under these mild oxidative conditions.
Applications in Nucleophilic Ring-Opening Reactions
The true synthetic power of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is realized in its reactions with nucleophiles. The regioselectivity of the epoxide ring-opening is a critical consideration.
Mechanistic Insight: Regioselectivity of Epoxide Opening
Under basic or neutral conditions, the ring-opening of terminal epoxides generally proceeds via an Sₙ2 mechanism.[4] The nucleophile attacks the sterically less hindered carbon atom.[5] This results in the formation of a secondary alcohol.
In contrast, under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better electrophile. The reaction then proceeds with significant Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[5]
Reaction with Amines: Synthesis of Chiral 1,2-Diamines
The reaction with primary or secondary amines is a straightforward method for synthesizing protected 1,2-diamines, which are valuable precursors for chiral ligands and catalysts.[6]
Protocol 3: General Procedure for Aminolysis
-
Materials:
-
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
-
Amine (primary or secondary)
-
Solvent (e.g., ethanol, isopropanol, or nitromethane)
-
-
Procedure:
-
Dissolve tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate (1 equivalent) in the chosen solvent in a sealable reaction vessel.
-
Add the amine (1.1-1.5 equivalents).
-
Seal the vessel and heat the reaction mixture. For less reactive amines, microwave irradiation can significantly accelerate the reaction.[7] A typical condition could be heating at 100-120 °C for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Summary: Aminolysis of a Boc-Protected Amino Epoxide [7]
| Nucleophile (Amine) | Solvent | Conditions | Yield |
| p-toluidine | Nitromethane | Microwave, 300W, 20 min | 90% |
| Aniline | Nitromethane | Microwave, 300W, 25 min | 85% |
| 4-Fluoroaniline | Nitromethane | Microwave, 300W, 30 min | 82% |
Reaction with Thiols: Synthesis of Amino Thioethers
The reaction with thiols provides access to β-amino thioethers, which are important structural motifs in various biologically active molecules.
Protocol 4: General Procedure for Thiolysis
-
Materials:
-
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
-
Thiol
-
Base (e.g., triethylamine, sodium ethoxide)
-
Solvent (e.g., ethanol, THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 equivalents) in the solvent.
-
Add the base (1.1 equivalents) and stir for 10 minutes to form the thiolate.
-
Add a solution of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate (1 equivalent) in the same solvent.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Reaction with Azide: Synthesis of Azido Alcohols
The introduction of an azide group provides a versatile handle for further transformations, most notably the "click" chemistry (Huisgen cycloaddition) to form triazoles.
Protocol 5: General Procedure for Azidolysis
-
Materials:
-
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Solvent (e.g., methanol/water mixture)
-
-
Procedure:
-
Dissolve tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate (1 equivalent) in a mixture of methanol and water (e.g., 4:1).
-
Add sodium azide (1.5-2.0 equivalents) and ammonium chloride (1.2 equivalents).
-
Heat the mixture to reflux (around 60-70 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting azido alcohol by column chromatography.
-
Subsequent Transformations and Applications
The products from the ring-opening reactions are themselves valuable intermediates for further synthetic elaboration.
Boc Deprotection and Further Functionalization
The Boc group can be easily removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. The resulting free amine can then be acylated, alkylated, or used in peptide coupling reactions.
Application in the Synthesis of HIV Protease Inhibitors
The hydroxyethylamine isostere is a key structural motif in many HIV protease inhibitors. N-Boc protected amino epoxides are crucial starting materials for the synthesis of these drugs.[8][9] The epoxide is opened with a suitable nucleophile, and the resulting amino alcohol core is further elaborated to the final drug molecule.
Use as Bifunctional Linkers
After ring-opening and potential modification of the newly introduced functional group, the Boc-protected amine can be deprotected and coupled to another molecule. This makes the original building block an effective bifunctional linker for applications such as bioconjugation or the synthesis of PROTACs (PROteolysis TArgeting Chimeras).[10]
Conclusion
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate is a highly valuable and versatile bifunctional building block. Its orthogonal reactivity allows for the controlled and stepwise synthesis of complex molecules containing the 1,2-amino alcohol or 1,2-diamine structural motifs. The protocols and principles outlined in this application note provide a solid foundation for researchers to incorporate this powerful tool into their synthetic strategies for drug discovery, catalyst development, and materials science.
References
-
Christensen, J. B., et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 91. Available at: [Link]
-
Ghosh, A. K., et al. (2012). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 45(8), 1349–1360. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]
-
Al-Hadedi, A. A. M., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666. Available at: [Link]
- Google Patents. (2014). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
The Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 19(2), 438-444. Available at: [Link]
-
Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1413. Available at: [Link]
-
PubChem. (n.d.). N-BOC allylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Sarko, D., et al. (2017). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Current Medicinal Chemistry, 24(29), 3186-3208. Available at: [Link]
-
Ghosh, A. K., et al. (2013). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 56(22), 9163–9176. Available at: [Link]
- Cai, X., et al. (2012). Novel Epoxidation Reaction of Perfluoroalkenes with Triethylamine N-oxide. Asian Journal of Chemistry, 24(5), 2357-2358.
-
Liu, S. (2009). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced Drug Delivery Reviews, 61(15), 1347-1370. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]
-
ChemRxiv. (2020). Catalyst free, nitromethane assisted facile ring opening of epoxide with less reactive aromatic amines. Preprint. Available at: [Link]
-
ResearchGate. (2023). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). Common bioconjugation reactions that allow the attachment of... Retrieved from [Link]
-
Fields, G. B. (2015). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, 80, 18.1.1-18.1.22. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Retrieved from [Link]
Sources
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric epoxidation of allylic alcohols catalyzed by vanadium-binaphthylbishydroxamic Acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US20060154325A1 - Synthesis of epoxide based inhibitors of cysteine proteases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols: A Guide to Coupling Reactions with tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Introduction: The Strategic Advantage of a Boc-Protected Amino Epoxide
In the landscape of modern drug discovery and bioconjugation, the synthesis of complex molecular architectures with high precision is paramount. tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is a versatile bifunctional molecule of significant interest. Its structure incorporates a terminal epoxide, a highly reactive electrophilic moiety, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic design allows for the selective reaction of the epoxide with a variety of nucleophiles, while the Boc-protected amine remains inert, poised for subsequent deprotection and further functionalization. This application note provides a comprehensive guide to the experimental procedures for coupling this valuable building block with amine and thiol nucleophiles, offering insights into the reaction mechanisms, detailed protocols, and expected outcomes.
The core utility of this reagent lies in the ring-opening reaction of the epoxide. The three-membered ring is highly strained and susceptible to nucleophilic attack, making it an excellent electrophile for forging new carbon-heteroatom bonds. The Boc protecting group is stable under the mild basic or neutral conditions typically employed for epoxide opening, ensuring that the amine functionality does not interfere with the desired coupling reaction.
Mechanism of Action: The SN2-Mediated Epoxide Ring Opening
The coupling reactions described herein proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. The considerable ring strain of the epoxide (approximately 13 kcal/mol) is released upon ring-opening, providing a strong thermodynamic driving force for the reaction.
Under neutral or basic conditions, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. For tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, this is the terminal methylene carbon. The reaction is initiated by the attack of the nucleophile, leading to the formation of a transient alkoxide intermediate. This intermediate is then protonated, typically by the solvent or during aqueous workup, to yield the final β-substituted alcohol product.
The general mechanism can be visualized as follows:
Caption: General workflow of the SN2-mediated epoxide ring-opening reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate with representative amine and thiol nucleophiles.
Protocol 1: Coupling with an Amine Nucleophile (Benzylamine)
This protocol describes the synthesis of tert-butyl N-[2-(benzylamino)-1-hydroxyethyl]carbamate. The reaction is performed in a mixed polar solvent system, which has been shown to promote high yields and regioselectivity without the need for a catalyst.[1]
Materials:
-
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
-
Benzylamine
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate (1.0 eq.) in a 4:1 mixture of DMF and deionized water.
-
Addition of Nucleophile: To the stirring solution, add benzylamine (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Coupling with a Thiol Nucleophile (Thiophenol)
This protocol outlines the synthesis of tert-butyl N-[1-hydroxy-2-(phenylthio)ethyl]carbamate. Thiol-epoxide reactions are generally efficient and proceed under mild conditions.
Materials:
-
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
-
Thiophenol
-
Ethanol
-
Triethylamine (catalytic amount)
-
Dichloromethane
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate (1.0 eq.) in ethanol.
-
Addition of Reagents: Add thiophenol (1.1 eq.) to the solution, followed by a catalytic amount of triethylamine (0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Workup:
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by flash chromatography.
Data Presentation: A Comparative Overview
The choice of nucleophile and reaction conditions can significantly impact the efficiency of the coupling reaction. The following table summarizes typical reaction parameters for the coupling of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate with various nucleophiles.
| Nucleophile | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Primary Amines | DMF/H₂O | 60 | 12-24 | 43-98[1] |
| Secondary Amines | Ethanol | 25-50 | 16-36 | Moderate to High |
| Thiols | Ethanol | 25 | 8-16 | High |
| Alcohols | Varies (often requires catalyst) | 50-80 | 24-48 | Moderate |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the coupling and purification process.
Caption: A generalized workflow for the coupling reaction and subsequent purification.
Conclusion: A Versatile Tool for Chemical Synthesis
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is a highly valuable reagent for the synthesis of β-amino alcohols and their derivatives. The protocols outlined in this application note provide a robust framework for its successful application in coupling reactions with amine and thiol nucleophiles. The straightforward reaction conditions, high regioselectivity, and the stability of the Boc protecting group make this a reliable and efficient method for introducing a protected amino alcohol moiety into a wide range of molecules. The resulting products are versatile intermediates, ready for further elaboration in complex synthetic endeavors.
References
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 186. [Link]
-
Chakraborti, A. K., et al. (2004). Lithium bromide as an inexpensive and efficient catalyst for the regioselective opening of epoxides with amines: an environmentally friendly approach to β-amino alcohols. Tetrahedron Letters, 45(41), 7641-7644. [Link]
-
Azizi, N., & Saidi, M. R. (2003). A mild and efficient synthesis of β-amino alcohols by aminolysis of epoxides promoted by indium tribromide. Organic & Biomolecular Chemistry, 1(21), 3649-3651. [Link]
-
Wu, J., et al. (2004). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, (15), 1766-1767. [Link]
-
Wang, Z., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(21), 3845. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bifunctional building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Section 1: Understanding the Synthesis - Pathways and Pitfalls
The synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, a key intermediate in medicinal chemistry, typically involves two critical transformations: the protection of an amino group and the formation or modification of an epoxide ring. The most prevalent strategy involves the N-protection of 2-aminoethanol, followed by conversion of the hydroxyl group into a leaving group and subsequent intramolecular cyclization to form the epoxide.
This process, while straightforward in theory, is fraught with potential side reactions that can significantly impact yield and purity. The primary challenges stem from the inherent reactivity of the epoxide ring and the potential for intramolecular side reactions.
Common Synthetic Pathway Overview
Below is a common and effective pathway for the synthesis.
Caption: A common three-step synthesis pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My overall yield is low. What are the most critical steps to re-evaluate?
Answer: Low overall yield is typically traced back to one of two main areas: inefficient epoxide formation (Step 3) or product degradation during workup and purification.
Causality: The key is understanding that the desired product contains a strained epoxide ring, which is susceptible to nucleophilic attack under both acidic and basic conditions.[1] Any moisture, residual base, or acid introduced during the reaction or purification can lead to the formation of the corresponding diol, tert-butyl N-(2,3-dihydroxypropyl)carbamate, which is the most common byproduct.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield.
Question 2: I'm observing a significant byproduct with a higher polarity than my product. What is it and how can I prevent it?
Answer: This high-polarity byproduct is almost certainly the ring-opened diol, tert-butyl N-(2,3-dihydroxypropyl)carbamate, formed by the hydrolysis of the epoxide.
Mechanism of Formation: The epoxide ring, even without a catalyst, can be opened by water, especially if trace amounts of acid or base are present. The reaction proceeds via an SN2 mechanism, where water acts as a nucleophile.[1]
Caption: Hydrolysis of the epoxide to form a diol byproduct.
Prevention Strategies:
| Strategy | Rationale | Recommended Action |
| Anhydrous Conditions | Minimize the primary nucleophile (water) responsible for hydrolysis. | Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Controlled Quench | Avoid harsh acidic or basic aqueous workups that catalyze ring-opening. | Quench the reaction by pouring it into a cold, saturated solution of a mild salt like ammonium chloride (NH₄Cl). |
| Aprotic Solvents | Solvents with acidic protons (like alcohols) can participate in ring-opening. | Use aprotic solvents like THF, DCM, or acetonitrile for the reaction and extraction. |
Question 3: My Boc-protection of 2-aminoethanol (Step 1) is giving me multiple products and is inefficient. How can I improve it?
Answer: The protection of amino alcohols can be complicated by the formation of cyclic carbamate byproducts (oxazolidinones) or incomplete reactions.[2] The choice of solvent and base is critical.
Causality: Strong bases can deprotonate the hydroxyl group, which can then attack the newly formed Boc-carbamate intramolecularly. Furthermore, in some solvents, the reaction can be sluggish.
Optimized Protocol for Boc Protection: A highly effective method is to perform the reaction in water without an added base catalyst. This approach is chemoselective for the amine and prevents the formation of oxazolidinone side products.[2]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 2-aminoethanol (1.0 eq) in deionized water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the aminoethanol is consumed.
-
Upon completion, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, typically as a clear oil.
This procedure often provides high yields (>90%) of the desired N-Boc protected amino alcohol without the need for column chromatography.[3]
Question 4: I suspect my product is decomposing during column chromatography on silica gel. What should I do?
Answer: This is a very common and valid concern. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the opening of the epoxide ring.
Trustworthy Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add a small amount of a volatile base, such as triethylamine (~1% v/v). Swirl thoroughly and pack the column with this neutralized slurry. This will prevent on-column degradation.
-
Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: If using silica, run a "flash" column rather than a slow gravity column. Use a slightly more polar solvent system than you normally would to push the product through the column quickly.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which will rapidly degrade the product. If you must use DCM, consider passing it through a plug of basic alumina immediately before use.
Section 3: FAQs
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product is more nonpolar than the diol byproduct and the hydroxy-intermediate. Staining with potassium permanganate (KMnO₄) is effective as it will react with the hydroxyl groups of the starting material and byproduct, but less readily with the epoxide product. LC-MS is ideal for confirming the mass of the product and identifying byproducts.
-
-
Q: How should I store the final product?
-
A: The product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4°C). This minimizes degradation from atmospheric moisture and acid/base contaminants.
-
-
Q: What are the key peaks to look for in ¹H NMR for characterization?
-
A: You should see a large singlet around 1.45 ppm corresponding to the 9 protons of the tert-butyl (Boc) group. The protons on the epoxide ring will appear as a characteristic multiplet system between 2.5 and 3.1 ppm. The disappearance of the broad hydroxyl peak from the precursor is a key indicator of successful cyclization.
-
References
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 186. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). A catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]
-
Sashikala, S., & Kumar, A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2). [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Babu, S. A., et al. (2013). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. Organic Letters, 15(21), 5582-5585. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
Technical Support Center: Troubleshooting Side Products in the Epoxide Opening of tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Welcome to the technical support guide for the ring-opening of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate. This versatile building block is crucial in pharmaceutical synthesis, but like any reactive intermediate, its handling requires a nuanced understanding to prevent the formation of undesired side products. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common challenges encountered during this transformation. We will move beyond simple procedural steps to explore the mechanistic underpinnings of side product formation, empowering you to design robust and reproducible synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when opening the epoxide of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate?
The most frequently encountered side products are the corresponding 1,2-diol from hydrolysis, oligomers or polymers, and products resulting from the cleavage of the Boc (tert-butoxycarbonyl) protecting group. If a primary or secondary amine is used as the nucleophile, double addition products can also be a significant issue.
Q2: How do reaction conditions (acidic vs. basic) fundamentally alter the side product profile?
Reaction conditions are the single most critical factor.
-
Basic or Neutral Conditions: These conditions favor a classic SN2 mechanism, where the nucleophile attacks the less sterically hindered terminal carbon of the epoxide. This is generally the cleanest and most predictable method.[1][2]
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group.[3] The reaction proceeds through a transition state with significant SN1 character. While this can facilitate the reaction with weaker nucleophiles, it also introduces two major risks: 1) Attack may occur at the more substituted carbon, and 2) The acidic environment can readily cleave the acid-labile Boc protecting group, leading to a cascade of unwanted follow-on reactions.[4][5]
Q3: My reaction yields a complex, inseparable mixture. What are the most probable primary causes?
A complex mixture almost always points to one of two root causes:
-
Boc-Group Deprotection: If your conditions are even mildly acidic, the Boc group can be partially or fully removed. The resulting free amine is a potent nucleophile that can react with the starting epoxide, leading to dimers and other complex adducts.
-
Presence of Water: Unintentional hydrolysis to the diol introduces a new nucleophile (the diol's hydroxyl groups) into the reaction, which can then attack other epoxide molecules, leading to oligomerization.
Q4: I'm observing a significant amount of a polar byproduct that I suspect is the diol. How can I prevent this?
Diol formation is exclusively caused by the reaction of the epoxide with water. To mitigate this, you must rigorously exclude water from your reaction system. This involves:
-
Using anhydrous solvents (e.g., freshly distilled or from a solvent purification system).
-
Thoroughly flame-drying all glassware under vacuum or in an oven.
-
Running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all reagents, including the nucleophile and any additives, are anhydrous.
Q5: How can I confirm if my Boc-protecting group is being cleaved during the reaction?
You can monitor for Boc-deprotection using a few standard analytical techniques:
-
TLC Analysis: The deprotected amine will be significantly more polar than the Boc-protected starting material or product. It will appear as a new spot with a lower Rf value, which may streak due to its basicity.
-
LC-MS Analysis: This is the most definitive method. Look for the molecular ion corresponding to the mass of the deprotected product. For example, if your expected product has a mass of M, the deprotected analog will have a mass of (M - 100.12).
-
1H NMR Spectroscopy: The disappearance of the characteristic singlet at ~1.4 ppm, which corresponds to the nine protons of the tert-butyl group, is a clear indicator of Boc group cleavage.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific problems, their mechanistic origins, and validated solutions.
Problem 1: High Levels of Diol Byproduct Identified
-
Symptoms: A highly polar byproduct is observed on TLC and LC-MS, with a mass corresponding to the addition of water (M+18) to the starting epoxide.
-
Root Cause Analysis: The high ring strain of the epoxide makes it susceptible to nucleophilic attack by water, a reaction that can be catalyzed by trace amounts of acid or base.[1]
-
Mechanistic Insight: Under basic conditions, hydroxide (from dissolved water) can directly attack the epoxide in an SN2 fashion.[1] Under acidic conditions, the epoxide is protonated, making it highly electrophilic and reactive even with a weak nucleophile like water.[3][4]
-
Validated Solutions:
-
Stringent Anhydrous Technique: Implement the rigorous drying procedures outlined in FAQ Q4.
-
Use of Molecular Sieves: Add activated molecular sieves (3Å or 4Å, depending on the solvent) to the reaction mixture to scavenge any trace amounts of water.
-
Problem 2: Unintended Boc-Group Cleavage and Subsequent Side Reactions
-
Symptoms: The appearance of multiple new, often polar, spots on TLC. Mass spectrometry reveals peaks corresponding to the deprotected product and/or additions of the deprotected amine to the starting epoxide.
-
Root Cause Analysis: Use of protic acids (e.g., HCl, TFA) or strong Lewis acids for catalysis. The Boc group is designed to be removed under acidic conditions.[5]
-
Mechanistic Insight: The mechanism of Boc deprotection involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine. The tert-butyl cation is a stable intermediate, driving this process.[6] Once formed, the primary amine is often more nucleophilic than the intended nucleophile and can compete in the reaction.
-
Validated Solutions:
-
Switch to Basic or Neutral Conditions: This is the most effective solution. Reactions of epoxides with amines, thiols, or alkoxides often proceed readily without any catalyst, requiring only heat.[2]
-
Select Milder Lewis Acids: If acid catalysis is unavoidable (e.g., for activating the epoxide towards a weak nucleophile), use milder Lewis acids known to be compatible with Boc groups. Examples include Yb(OTf)3, Sc(OTf)3, or ZnI2.[3]
-
Avoid Protic Acids: Do not use acids like HCl, HBr, H2SO4, or TFA. Even silica gel used for chromatography can be acidic enough to cause partial deprotection if exposure is prolonged.
-
Problem 3: Formation of High Molecular Weight Oligomers/Polymers
-
Symptoms: A smear or baseline material is observed on TLC. The 1H NMR spectrum shows broad, unresolved peaks. Mass spectrometry may show a distribution of repeating units.
-
Root Cause Analysis: The alcohol product from the initial ring-opening is itself a nucleophile. It can attack another molecule of the starting epoxide, initiating a chain reaction. This is exacerbated by high concentrations and elevated temperatures.
-
Mechanistic Insight: This is a classic step-growth polymerization pathway. The rate of this side reaction becomes competitive with the primary reaction when the concentration of the product builds up or when the intended nucleophile is less reactive or present in a lower concentration.
-
Validated Solutions:
-
Control Stoichiometry: Use a moderate to large excess of the intended nucleophile to ensure it outcompetes the product alcohol.
-
Slow Addition: Add the epoxide slowly via a syringe pump to a solution of the nucleophile. This maintains a low instantaneous concentration of the epoxide, favoring the reaction with the excess nucleophile over polymerization.
-
Lower Concentration: Run the reaction at a higher dilution to decrease the probability of intermolecular side reactions.
-
Data & Summary Tables
Table 1: Common Side Products and Their Identification
| Side Product Name | Structure | Mass Change from Epoxide | Key Analytical Feature | Primary Cause |
| Diol Hydrolysis Product | Boc-NH-(CH₂)₂-CH(OH)-CH₂(OH) | +18.01 | Highly polar; M+18 peak in MS | Presence of water |
| Boc-Deprotected Epoxide | H₂N-(CH₂)₂-CH(O)CH₂ | -100.12 | Highly polar; M-100 peak in MS; loss of 1H NMR peak at ~1.4 ppm | Acidic conditions |
| Dimer from Deprotection | [H₂N-(CH₂)₂-CH(OH)-CH₂]₂-NH | Varies | Complex mixture; high molecular weight peaks in MS | Acidic conditions |
| Oligomer/Polymer | [-(CH₂)₂-CH(O-)-CH₂-]n | Varies | Broad NMR signals; smear on TLC | High concentration/temp |
Visualized Workflows and Mechanisms
A clear understanding of the competing reaction pathways is essential for effective troubleshooting.
Diagram 1: Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for identifying common side products.
Diagram 2: Competing Reaction Pathways
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: Dimerization of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the dimerization of these valuable synthetic intermediates. The dimerization, often leading to piperazine structures, can be a desired transformation or a problematic side reaction. Understanding and controlling this process is critical for synthetic success.
Introduction
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate is a versatile building block in medicinal chemistry and drug development.[1] Its structure contains a terminal epoxide, a highly reactive electrophile due to significant ring strain, and a Boc-protected amine.[2] While the Boc-protected carbamate is generally non-nucleophilic, deprotection unmasks a primary amine. This primary amine is a potent nucleophile that can react with the epoxide of another molecule, initiating a dimerization cascade that typically results in the formation of a 1,4-disubstituted piperazine-2-ethanol derivative. This guide addresses the challenges and opportunities associated with this dimerization process.
Frequently Asked Questions (FAQs)
Q1: What is the primary structure of the dimer formed from a deprotected tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate derivative?
The dimerization of 2-(oxiran-2-yl)ethan-1-amine (the deprotected form of the parent carbamate) proceeds through a cascade of two intermolecular nucleophilic attacks. The final, thermodynamically stable product is a substituted piperazine, specifically 1,4-bis(2-hydroxyethyl)piperazine . The reaction involves two amine molecules and two epoxide molecules reacting in a stepwise fashion. However, a more common and direct dimerization involves one amine attacking an epoxide, followed by an intramolecular cyclization of the resulting intermediate, which then reacts with a second amine-epoxide molecule. The most direct dimerization of two molecules of 2-(oxiran-2-yl)ethan-1-amine leads to 1-(2-aminoethyl)piperazine-2-ethanol .
Q2: What is the fundamental reaction mechanism driving this dimerization?
The dimerization is driven by the nucleophilic ring-opening of the epoxide.[3] Under neutral or basic conditions, the primary amine of one molecule acts as a strong nucleophile and attacks one of the carbon atoms of the epoxide ring of a second molecule. This reaction follows an SN2 mechanism, where the nucleophilic attack occurs at the sterically least hindered carbon of the epoxide.[4][5] This initial attack forms a linear dimer, which contains a secondary amine and a hydroxyl group. This intermediate can then undergo further reactions, including intramolecular cyclization to form a piperazine ring, or reaction with another epoxide molecule, potentially leading to oligomers.
Q3: My reaction is yielding a significant amount of a high-molecular-weight byproduct instead of my intended monomeric product. Is this the dimer?
It is highly likely. When the concentration of the reactive amine-epoxide species is high, the rate of the bimolecular dimerization reaction increases significantly.[6] This often outcompetes the desired unimolecular reaction or reaction with another reagent present in a lower concentration. The formation of this byproduct is a classic sign of unwanted dimerization. In some cases, if not controlled, this can extend to the formation of trimers and higher-order oligomers.[7]
Q4: What analytical techniques are best for identifying and quantifying the dimer?
A combination of techniques is recommended for unambiguous identification:
| Analytical Technique | Application | Key Observables |
| LC-MS | Primary identification and reaction monitoring. | The dimer will have a mass-to-charge ratio (m/z) corresponding to twice the molecular weight of the starting amine-epoxide monomer. |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation. | Appearance of new signals corresponding to the piperazine ring protons and carbons, and disappearance of the epoxide signals. The integration of signals can be used for quantification. |
| FTIR Spectroscopy | Monitoring reaction progress. | Disappearance of the characteristic epoxide C-O stretching band (around 800-950 cm⁻¹). |
| Thin-Layer Chromatography (TLC) | Quick reaction check. | The dimer, being more polar and larger, will typically have a lower Rf value than the starting monomer. |
Troubleshooting Guide
Scenario 1: Dimerization as the Desired Reaction
Q: I am trying to synthesize the piperazine dimer, but my yields are consistently low. What are the most critical experimental parameters to optimize?
Answer: Low yields in a desired dimerization reaction often stem from suboptimal reaction conditions that either fail to activate the molecules sufficiently or promote unwanted side reactions. Here’s a breakdown of critical parameters and the causality behind them:
-
Effective Deprotection: If starting with the Boc-protected precursor, ensure complete removal of the Boc group. Residual starting material will not participate in the dimerization. Use standard acidic conditions (e.g., TFA in DCM, or HCl in dioxane) and monitor the deprotection by TLC or LC-MS before proceeding.
-
Concentration: The dimerization is a bimolecular reaction, meaning its rate is proportional to the square of the monomer concentration.[6] To favor the dimer, run the reaction at a higher concentration (e.g., 0.5 M to 2.0 M). This increases the probability of two monomer molecules encountering each other.
-
Temperature: While heating can accelerate the reaction, excessive heat can lead to the formation of side products and potentially polymerization. A moderate temperature (e.g., 40-80 °C) is typically a good starting point. The optimal temperature will provide enough energy to overcome the activation barrier for ring-opening without promoting undesired pathways.
-
Solvent Choice: Protic solvents like ethanol or isopropanol can facilitate the reaction by stabilizing the transition state and participating in proton transfer steps. Aprotic polar solvents like DMSO or DMF can also be effective.
-
pH Control: The nucleophilicity of the amine is pH-dependent. The free amine is the active nucleophile, so the reaction should be run under neutral to slightly basic conditions. If the reaction medium is too acidic, the amine will be protonated, rendering it non-nucleophilic.[8]
Scenario 2: Dimerization as an Unwanted Side Reaction
Q: I am attempting a different nucleophilic addition to the epoxide, but the self-dimerization of my deprotected substrate is the dominant outcome. How can I suppress this side reaction?
Answer: This is a common challenge when working with molecules containing both a strong nucleophile (amine) and a reactive electrophile (epoxide). The strategy here is to manipulate the kinetics to favor your desired reaction over the unwanted bimolecular dimerization.
-
High Dilution: This is the most effective strategy. By significantly lowering the concentration of the amine-epoxide substrate (e.g., <0.1 M), you decrease the likelihood of two substrate molecules colliding.[6] This slows down the second-order dimerization reaction much more than it affects the pseudo-first-order reaction with a reagent in large excess.
-
Slow Addition (Syringe Pump): Add the deprotected amine-epoxide substrate slowly over a long period to a solution of your desired nucleophile. This technique, often performed using a syringe pump, keeps the instantaneous concentration of the amine-epoxide extremely low, thus kinetically disfavoring dimerization.
-
Use a Large Excess of the Desired Nucleophile: By Le Châtelier's principle, using a large excess (5-10 equivalents) of your intended nucleophile will increase the probability of it reacting with the epoxide compared to another substrate molecule.
-
Temperature Control: Run the reaction at the lowest temperature that still allows the desired transformation to proceed at a reasonable rate. Lower temperatures will decrease the rate of all reactions, but may disproportionately slow the higher activation energy dimerization pathway.
Caption: Troubleshooting workflow for unwanted dimerization.
Scenario 3: Purification Challenges
Q: The dimer is proving difficult to separate from the starting monomer and other polar byproducts. What purification strategies are most effective?
Answer: Purifying polar amine-containing compounds can be challenging due to their physical properties.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Use silica gel, but consider deactivating it with a small amount of triethylamine (e.g., 1%) in your eluent system. This prevents the polar amine groups from streaking on the acidic silica. Alternatively, use alumina (neutral or basic) as the stationary phase.
-
Mobile Phase: A gradient elution starting from a less polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity by adding methanol is often effective. A small amount of ammonia or triethylamine in the mobile phase can improve peak shape.
-
-
Acid-Base Extraction: This can be a powerful pre-purification step. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine-containing compounds (monomer and dimer) will move to the aqueous phase as their hydrochloride salts. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your products back into an organic solvent, leaving non-basic impurities behind.
-
Crystallization/Recrystallization: If the dimer is a solid, recrystallization can be a highly effective purification method. Try a variety of solvent systems (e.g., ethanol/ether, methanol/acetone, isopropanol).
Experimental Protocols & Diagrams
Reaction Mechanism: Amine-Epoxide Dimerization
The dimerization is initiated by the nucleophilic attack of the primary amine on the terminal carbon of the epoxide, followed by an intramolecular cyclization to form the piperazine ring.
Caption: Simplified mechanism for piperazine dimer formation.
Protocol 1: Controlled Synthesis of 1-(2-aminoethyl)piperazine-2-ethanol
This protocol is a general guideline and may require optimization.
-
Deprotection: Dissolve tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until TLC or LC-MS confirms complete consumption of the starting material.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure all TFA is removed.
-
Dimerization: Dissolve the crude amine salt in ethanol (to a concentration of ~1.0 M). Add triethylamine (2.5 eq) to neutralize the salt and liberate the free amine. Heat the reaction mixture to 60 °C and stir overnight.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a DCM/Methanol/Triethylamine (e.g., 90:9:1) eluent system.
References
-
Omar, Y. M., Santucci, G., & Afarinkia, K. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666. [Link][6][9]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Dounay, A. B., et al. (2010). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 15(10), 6895-6933. [Link]
-
Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth., 84, 334. [Link]
-
McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(6), 33-38. [Link]
-
Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11499–11507. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]
-
Mousseron, M. (1947). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]
-
Wikipedia. (n.d.). Epoxide. [Link]
-
Reddy, T. S., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. ACS Omega, 2(9), 5851–5861. [Link]
Sources
- 1. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. mdpi.com [mdpi.com]
- 7. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]
- 8. www2.oberlin.edu [www2.oberlin.edu]
- 9. tert-Butyl(2-oxo-2 H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate reaction products by column chromatography
Welcome to the technical support guide for the chromatographic purification of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate. This molecule, a valuable intermediate in pharmaceutical synthesis, presents unique purification challenges due to its bifunctional nature, containing both a moderately labile tert-butoxycarbonyl (Boc) protecting group and an acid-sensitive epoxide ring. This guide provides in-depth, experience-driven answers to common issues encountered during column chromatography, ensuring you can achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My product, tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, appears to be degrading on the silica gel column. What is causing this and how can I prevent it?
A1: This is the most common issue encountered when purifying this compound. The degradation is primarily caused by the inherent acidity of standard silica gel. The Lewis acid sites on the silica surface can catalyze the ring-opening of the sensitive epoxide, leading to the formation of diol impurities or other byproducts. Additionally, strongly acidic conditions can lead to the premature cleavage of the Boc protecting group.[1][2]
Causality:
-
Epoxide Ring-Opening: The lone pairs on the epoxide oxygen can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This activation makes the epoxide highly susceptible to nucleophilic attack by water, alcohols (from the eluent), or other nucleophiles present in the reaction mixture, leading to diols and other polar impurities that are difficult to separate.
-
Boc Group Lability: The Boc group is designed to be removed under acidic conditions.[3][4] While generally stable to the mild acidity of silica, prolonged exposure, especially at higher temperatures or with certain solvents, can initiate its removal, revealing the free amine which can then cause further complications like streaking on the column.[1][5]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, neutralize the silica gel. This can be achieved by preparing the silica slurry in the non-polar component of your eluent (e.g., hexanes) containing 0.5-1% triethylamine (Et₃N) by volume. Let this slurry stand for about an hour before packing the column. Use an eluent containing the same percentage of triethylamine throughout the purification.[6]
-
Use Alumina: As an alternative, consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel. You will need to re-optimize your solvent system via TLC on alumina plates first.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (i.e., use flash chromatography with appropriate pressure). The less time the compound spends in contact with the stationary phase, the lower the chance of degradation.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems you might encounter during the purification process.
Q2: I'm struggling to find a TLC solvent system that gives good separation between my product and impurities. What do you recommend?
A2: Finding the optimal solvent system is critical. The goal is to achieve an Rf value for your product of approximately 0.2-0.35 to ensure good separation on the column.[6] Given the molecule's polarity (carbamate and epoxide groups), a mixture of a non-polar and a polar solvent is required.
Recommended Solvent Systems: Start with the following systems and adjust the ratios as needed. Always add ~0.5% Et₃N to your eluent to prevent streaking and on-plate degradation.[6]
| Solvent System (v/v) | Typical Starting Ratio | Observations & Optimization |
| Ethyl Acetate / Hexanes | 30:70 to 50:50 | The most common and reliable system. Increase EtOAc for lower Rf. |
| Dichloromethane / Methanol | 98:2 to 95:5 | A more polar system. Useful if the product is not moving in EtOAc/Hexanes. Be cautious, as methanol can increase the risk of epoxide opening. |
| Diethyl Ether / Hexanes | 50:50 to 80:20 | Offers different selectivity compared to EtOAc. Can sometimes resolve stubborn impurities. |
Pro-Tip: If you are trying to separate your product from a very non-polar impurity (e.g., unreacted starting materials) or a very polar one (e.g., diol byproduct), a gradient elution on the column will be most effective.
Q3: My purified fractions show a single spot on TLC, but the NMR spectrum shows impurities. What's happening?
A3: This often occurs when an impurity co-elutes with your product or is not visible on the TLC plate.
Possible Causes & Solutions:
-
Co-eluting Impurity: The chosen solvent system may not be capable of resolving the impurity.
-
Action: Try developing a TLC in a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/MeOH). A change in selectivity might reveal the hidden spot. Run the column again with the new, optimized system.
-
-
UV-Inactive Impurity: The impurity may lack a UV chromophore, making it invisible under a 254 nm UV lamp. Your product, lacking a strong chromophore, might also be faint.
-
Action: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) dip is excellent for this compound as it will react with the epoxide and the carbamate (slowly), revealing a yellow/brown spot on a purple background.
-
-
Grease: High-boiling silicone grease from glassware joints can co-elute with moderately polar compounds.
-
Action: Be meticulous with glassware. Use Teflon sleeves or minimal amounts of grease. Grease is often visible in the ¹H NMR spectrum as broad singlets around 0.8-1.2 ppm.
-
Q4: The product is streaking badly on my TLC plate and eluting from the column as a broad, tailing peak. How do I fix this?
A4: Streaking and peak tailing are classic signs of undesirable interactions between your compound and the silica gel.
Causality & Solutions:
-
Cause: The carbamate nitrogen and epoxide oxygen can interact strongly with the acidic silanol groups on the silica surface. This causes some molecules to "stick" and elute slowly, resulting in a tail.
-
Solution: As mentioned in Q1 and Q2, the definitive solution is to add a basic modifier to your eluent. A small amount of triethylamine (0.5-1%) will compete for the acidic sites on the silica, preventing your compound from binding too strongly and resulting in sharp, symmetrical spots and peaks.[6]
-
Additional Cause: Overloading the column with too much crude product can also lead to broad peaks.[7] As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude material.
Experimental Protocols & Workflows
Protocol 1: TLC Analysis and Staining
-
Plate Preparation: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot a small, concentrated dot on the origin line. Also spot the relevant starting materials for comparison.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 40% EtOAc in Hexanes + 0.5% Et₃N). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Examine the plate under a UV lamp (254 nm). Circle any visible spots.
-
Prepare a potassium permanganate (KMnO₄) stain. Recipe: 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH (aq), 300 mL water.
-
Dip the plate into the stain using forceps and then gently heat with a heat gun until spots appear. The product should appear as a yellow-brown spot against a purple background.
-
Workflow Visualization
The overall purification workflow can be visualized as a logical progression from analysis to execution.
Caption: A typical workflow for the column chromatography purification process.
Troubleshooting Logic Diagram
When encountering an issue, a systematic approach is key.
Sources
- 1. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Conjugation of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Welcome to the technical support center for the conjugation of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this critical bioconjugation reagent. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the success of your experiments.
Troubleshooting Guide: Low Yield and Other Common Issues
This section addresses specific problems you might encounter during the conjugation of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, providing potential causes and actionable solutions.
Question 1: Why am I observing low yield of my desired conjugate?
Low yield is a common issue that can arise from several factors, from reagent quality to reaction conditions.
Potential Causes and Solutions:
-
Poor Quality or Degraded Epoxide Reagent: The epoxide ring is susceptible to hydrolysis. Improper storage or handling can lead to the degradation of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate.
-
Solution: Always use a fresh or properly stored batch of the epoxide reagent. It is advisable to store it in a cool, dry place, under an inert atmosphere if possible. Before use, you can check the purity of the epoxide by NMR or other suitable analytical methods.
-
-
Suboptimal Reaction pH: The nucleophilicity of the amine in your biomolecule is highly dependent on the pH of the reaction buffer. If the pH is too low, the amine will be protonated and thus a poor nucleophile.
-
Solution: The reaction of amines with epoxides is generally more efficient at a pH above the pKa of the amine, where it is deprotonated and more nucleophilic[1]. For most primary amines, a pH range of 8-10 is a good starting point. However, the optimal pH should be determined empirically for each specific reaction.
-
-
Steric Hindrance: The accessibility of the nucleophilic amine on your target molecule can significantly impact the reaction rate.[1] If the amine is sterically hindered, the epoxide may have difficulty accessing it.
-
Solution: Consider using a longer linker if steric hindrance is suspected. Alternatively, optimizing the reaction temperature and time may help overcome this issue. Prolonged reaction times or a moderate increase in temperature can sometimes improve yields, but this must be balanced against the stability of your biomolecule.
-
-
Incorrect Stoichiometry: An inappropriate ratio of epoxide to your target molecule can lead to incomplete conjugation or the formation of undesired side products.
-
Solution: Typically, a molar excess of the epoxide reagent is used to drive the reaction to completion. A good starting point is a 2-5 fold molar excess. However, this should be optimized for your specific system to avoid multiple conjugations if your target molecule has more than one reactive amine.
-
-
Presence of Competing Nucleophiles: Other nucleophilic groups in your reaction mixture, such as thiols, can also react with the epoxide.
-
Solution: If your buffer contains nucleophilic components (e.g., Tris buffer), it's advisable to switch to a non-nucleophilic buffer like HEPES or phosphate buffer. If your biomolecule contains highly reactive thiols, you may need to protect them before the conjugation reaction.
-
Question 2: I am observing the formation of multiple products or unexpected side products. What could be the cause?
The appearance of multiple products can complicate purification and reduce the yield of the desired conjugate.
Potential Causes and Solutions:
-
Diol Formation: The epoxide ring can be opened by water (hydrolysis) to form a diol, especially under acidic or basic conditions.[2]
-
Solution: Ensure that your reaction is performed in an anhydrous or low-water-content solvent if your biomolecule is stable under these conditions. If an aqueous buffer is necessary, minimize the reaction time and control the pH carefully.
-
-
Reaction at Multiple Sites: If your target molecule has multiple accessible amines, the epoxide can react at more than one site, leading to a heterogeneous mixture of products.
-
Solution: Carefully control the stoichiometry of the epoxide reagent. Using a lower molar excess can favor mono-conjugation. Purification techniques like ion-exchange chromatography (IEX) can be employed to separate species with different numbers of conjugated molecules.[3]
-
-
Regioselectivity Issues: In cases of unsymmetrical epoxides, the nucleophile can attack either of the two carbons of the epoxide ring. Under basic or neutral conditions (with a strong nucleophile like an amine), the attack generally occurs at the less sterically hindered carbon (an SN2-like mechanism).[4][5][6][7][8]
-
Solution: For tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, the attack is expected to occur at the terminal carbon of the oxirane ring. If you suspect regioisomers are forming, it might be due to a shift in the reaction mechanism, possibly influenced by the solvent or other components in the reaction mixture. Analyzing the product by mass spectrometry or NMR can help identify the different isomers.
-
Question 3: The conjugation reaction is very slow or does not go to completion. How can I improve the reaction kinetics?
Slow reaction kinetics can be a significant hurdle, especially when dealing with sensitive biomolecules.
Potential Causes and Solutions:
-
Low Reaction Temperature: Like most chemical reactions, the rate of epoxide conjugation is temperature-dependent.
-
Solution: A moderate increase in the reaction temperature (e.g., from 4°C to room temperature or 37°C) can significantly increase the reaction rate. However, the thermal stability of your biomolecule must be taken into consideration.
-
-
Poor Solubility of Reagents: If either the epoxide reagent or your target molecule has poor solubility in the chosen reaction buffer, the reaction rate will be limited.
-
Solution: The addition of a small amount of a water-miscible organic co-solvent, such as DMSO or DMF, can improve the solubility of the reagents and enhance the reaction rate.[9] It is crucial to ensure that the chosen co-solvent does not denature or inactivate your biomolecule.
-
-
Insufficient Activation of the Nucleophile: As mentioned earlier, the nucleophilicity of the amine is critical.
-
Solution: Re-evaluate and optimize the pH of your reaction buffer. A pH titration of your target molecule can help you determine the optimal pH for deprotonation of the target amine without compromising the stability of the molecule.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in your conjugation reaction.
Caption: A flowchart for systematically troubleshooting low-yield conjugation reactions.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the conjugation of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate.
Question 4: What is the mechanism of the reaction between an amine and tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate?
The reaction is a nucleophilic ring-opening of the epoxide. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbons of the epoxide ring. This leads to the breaking of a carbon-oxygen bond and the formation of a new carbon-nitrogen bond. The reaction proceeds via an SN2-like mechanism, resulting in the formation of a β-amino alcohol.[4][5][6][8]
Caption: Simplified reaction mechanism of amine-epoxide conjugation.
Question 5: What are the optimal reaction conditions for this conjugation?
The optimal conditions are highly dependent on the specific biomolecule you are using. However, here is a general set of starting conditions that can be further optimized:
| Parameter | Recommended Starting Condition | Rationale |
| pH | 8.0 - 10.0 | Ensures the amine is deprotonated and nucleophilic.[1] |
| Temperature | 4°C to 37°C | Balance between reaction rate and biomolecule stability. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and steric factors. |
| Epoxide Stoichiometry | 2-5 molar excess | Drives the reaction towards completion. |
| Buffer | Non-nucleophilic (e.g., HEPES, Phosphate) | Avoids side reactions with buffer components. |
Question 6: How can I monitor the progress of the conjugation reaction?
Monitoring the reaction progress is crucial for determining the optimal reaction time and avoiding over- or under-conjugation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from the unreacted starting materials.[10][11] By tracking the disappearance of the starting material and the appearance of the product peak, you can monitor the reaction progress.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the identity of the conjugate and determining the degree of conjugation (i.e., how many epoxide molecules have attached to the target molecule).
-
Titration Methods: In some cases, titration methods can be used to quantify the remaining free amines or the consumption of the epoxide.[12]
Question 7: What is the best way to purify the final conjugate?
The choice of purification method depends on the properties of your conjugate and the nature of the impurities.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from smaller unreacted epoxide and other low-molecular-weight impurities.
-
Ion-Exchange Chromatography (IEX): IEX is particularly useful for separating conjugates with different degrees of labeling, as the addition of the carbamate linker can alter the overall charge of the molecule.[3]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removing small molecule impurities from larger biomolecules.[3][13]
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]
-
YouTube. (2018, January 30). 19.04 Nucleophilic Substitution Reactions of Epoxides. Retrieved from [Link]
-
PubMed. (n.d.). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
-
MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]
-
MDPI. (n.d.). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Retrieved from [Link]
-
The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025, March 12). Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.7: Nucleophilic Substitution Reactions of Epoxides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation.
Sources
- 1. www2.oberlin.edu [www2.oberlin.edu]
- 2. mdpi.com [mdpi.com]
- 3. 抗体药物共轭物制造:纯化 [sigmaaldrich.cn]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 9. Buy Tert-butyl (oxiran-2-ylmethoxy)carbamate (EVT-8460941) [evitachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
Technical Support Center: Purification of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Welcome to the technical support center for the purification of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this versatile building block in high purity. As a Senior Application Scientist, I have compiled field-proven insights and detailed protocols to help you navigate the common challenges associated with the purification of this compound.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it's crucial to understand the key characteristics of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₇NO₃ | --- |
| Molecular Weight | 187.24 g/mol | Influences diffusion rates during chromatography and extraction. |
| Appearance | Typically a colorless to light yellow oil or a low-melting solid. | The physical state at room temperature will dictate handling procedures. |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and tetrahydrofuran (THF).[1] | This broad solubility provides flexibility in choosing chromatographic mobile phases and extraction solvents. |
| Stability | The Boc protecting group is sensitive to strong acids.[2] The epoxide ring is susceptible to opening under both acidic and basic conditions, especially in the presence of nucleophiles.[3] | Purification methods must be carefully chosen to avoid deprotection of the Boc group or unwanted opening of the epoxide ring. |
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters regarding the purification of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate.
Q1: My crude product is a complex mixture. What is the best first step for purification?
A1: For a complex mixture, flash column chromatography is generally the most effective initial purification step. It allows for the separation of compounds with different polarities. Given the polar nature of the carbamate and epoxide functional groups, a normal-phase silica gel column is recommended.
Q2: I'm concerned about the stability of the epoxide ring on silica gel. Is this a valid concern?
A2: Yes, it is a valid concern. Silica gel is slightly acidic and can potentially catalyze the hydrolysis of the epoxide to a diol, especially if the solvent system contains water or alcohols.[4] However, most epoxides can be purified on silica gel without significant degradation if appropriate precautions are taken, such as using a well-packed column, a non-protic solvent system where possible, and minimizing the time the compound spends on the column.[5]
Q3: How can I remove the unreacted starting material if it has a similar polarity to my product?
A3: If the unreacted starting material and the product have similar polarities, a simple extraction or a single chromatographic step may not be sufficient. In such cases, you might need to optimize your chromatographic conditions by using a shallow solvent gradient or a different solvent system. Alternatively, a chemical workup to selectively react or remove the starting material could be employed, followed by another purification step.
Q4: My purified product shows signs of degradation over time. How can I improve its stability?
A4: The primary routes of degradation are the hydrolysis of the epoxide and the cleavage of the Boc group. To enhance stability, store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). Avoid exposure to acidic or basic conditions.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification process.
Issue 1: Co-elution of Product and Impurities During Flash Chromatography
Symptoms:
-
Fractions from the column contain both the desired product and one or more impurities, as determined by TLC or NMR analysis.
-
Poor separation between spots on the TLC plate.
Causality: This issue typically arises from an inappropriate choice of solvent system (eluent) or improper column packing. The polarity of the eluent may be too high, causing all components to move too quickly through the column, or too low, resulting in broad, overlapping bands.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution in flash chromatography.
Detailed Protocol: Optimizing Flash Chromatography Conditions
-
TLC Analysis:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. A good starting point for tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is a mixture of hexane and ethyl acetate.
-
Goal: Aim for an Rf value of the desired product between 0.2 and 0.35 for optimal separation on a flash column.
-
-
Solvent System Selection:
| Solvent System (Hexane:EtOAc) | Expected Rf Range (Approximate) | Notes |
| 9:1 | 0.5 - 0.7 | May be too non-polar for good separation from non-polar impurities. |
| 7:3 | 0.3 - 0.5 | A good starting point for many moderately polar compounds. |
| 1:1 | 0.1 - 0.3 | Likely to provide good separation for this compound. |
| 3:7 | < 0.1 | May be too polar, leading to slow elution. |
-
Flash Chromatography Protocol:
-
Column Packing: Dry pack the column with silica gel.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique often leads to better separation than loading a solution.
-
Elution: Start with a slightly less polar solvent mixture than the one determined by TLC (e.g., if 1:1 Hexane:EtOAc gave an Rf of 0.25 on TLC, start the column with 7:3 Hexane:EtOAc). Gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product.
-
Issue 2: Product Degradation During Purification
Symptoms:
-
Appearance of a new, more polar spot on the TLC plate after chromatography or workup, often corresponding to the diol.
-
Disappearance of the epoxide signals and appearance of new signals in the 1H NMR spectrum consistent with a diol (typically broad -OH peaks and shifts in the adjacent CH and CH₂ protons).
-
Evidence of Boc group removal (e.g., appearance of a free amine or its salt).
Causality:
-
Epoxide Ring Opening: The epoxide can undergo hydrolysis to the corresponding diol under acidic or basic conditions. Silica gel's acidic nature can promote this, as can acidic or basic washes during an extraction.[3][4]
-
Boc Deprotection: The Boc group is labile to strong acids.[2] Even prolonged exposure to mildly acidic conditions can lead to its removal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product degradation during purification.
Detailed Protocols to Minimize Degradation:
-
Neutralizing Silica Gel:
-
Prepare a slurry of silica gel in your chosen starting eluent.
-
Add 1% triethylamine (Et₃N) by volume to the slurry and stir for 15-20 minutes.
-
Pack the column with the neutralized silica gel slurry. This will help to mitigate the acidity of the silica gel.
-
-
Liquid-Liquid Extraction Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic components).
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the aqueous and organic layers and to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Issue 3: Difficulty in Removing the Purified Product from High-Boiling Point Solvents
Symptom:
-
After rotary evaporation, a significant amount of a high-boiling point solvent (e.g., DMF, DMSO) remains with the product.
Causality: These solvents have very low vapor pressures and are difficult to remove by standard rotary evaporation.
Solution: High-Vacuum Evaporation or Lyophilization
-
High-Vacuum Evaporation (High-Vac):
-
After removing the bulk of the lower-boiling solvents on a rotary evaporator, transfer the sample to a flask that can be attached to a high-vacuum line (Schlenk line).
-
Apply high vacuum (typically <1 mbar) and gently heat the flask in a water bath (30-40°C) to facilitate the removal of the high-boiling solvent.
-
Continue this process until the product is free of solvent, which can be confirmed by 1H NMR.
-
-
Lyophilization (Freeze-Drying):
-
If your product is soluble in a solvent that can be freeze-dried (e.g., 1,4-dioxane or tert-butanol), dissolve the product in a minimal amount of this solvent.
-
Freeze the solution completely.
-
Place the frozen sample on a lyophilizer. The solvent will sublime under vacuum, leaving your product as a dry powder. This is a very gentle method for removing solvents.
-
Alternative Purification Method: Crystallization
If your product is a solid or can be induced to crystallize, this can be an excellent purification method.
Protocol for Crystallization:
-
Solvent Selection: The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Test small amounts of your product in various solvents (e.g., hexane, ethyl acetate, isopropanol, or mixtures thereof).
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot crystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystallization appears complete at room temperature, you can further increase the yield by cooling the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
References
Sources
- 1. rsc.org [rsc.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Epoxide Linkers: A Deep Dive into Tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. Among the diverse chemistries available, epoxide-based linkers offer a unique set of advantages, forming stable ether linkages with a variety of nucleophiles present on biomolecules. This guide provides an in-depth comparison of a versatile, yet less commonly documented linker, tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, with more traditional epoxide linkers such as epichlorohydrin and 1,4-butanediol diglycidyl ether (BDDE). We will explore the nuances of their reactivity, the stability of the resulting conjugates, and provide practical insights into their application, supported by experimental data and detailed protocols.
The Landscape of Epoxide Linkers in Bioconjugation
Epoxide linkers are characterized by the presence of a strained three-membered oxirane ring. This ring can be readily opened by nucleophiles such as the primary amines of lysine residues or the thiol groups of cysteine residues on proteins, forming a stable covalent bond. The choice between different epoxide linkers hinges on several factors, including the desired degree of conjugation, the need for crosslinking, and the tolerance of the biomolecule to the reaction conditions.
This guide will focus on a comparative analysis of three distinct types of epoxide linkers:
-
Monofunctional Epoxide with a Protected Amine: Represented by tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate. This linker introduces a single reactive epoxide and a latent amine functionality, offering possibilities for subsequent modifications.
-
Bifunctional Epoxide (Heterobifunctional): Exemplified by epichlorohydrin, which possesses two reactive sites of differing reactivity – the epoxide ring and a chloroalkyl group.
-
Bifunctional Epoxide (Homobifunctional): Represented by 1,4-butanediol diglycidyl ether (BDDE), which contains two epoxide groups, making it an ideal crosslinking agent.
In Focus: Tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is a heterobifunctional linker that offers a unique combination of a reactive epoxide for initial conjugation and a Boc-protected amine for potential secondary modifications. This structure allows for a two-step conjugation strategy, providing greater control over the final architecture of the bioconjugate.
Synthesis and Structure
The synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate typically involves the reaction of a Boc-protected diamine with an epoxide-containing electrophile. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group offers several advantages, including increased solubility in organic solvents and prevention of self-polymerization.
Reaction Mechanism and Selectivity
The primary mode of conjugation for this linker is the nucleophilic attack of a primary amine, such as the ε-amino group of a lysine residue on a protein, on one of the carbon atoms of the oxirane ring. This reaction is typically carried out under neutral to slightly basic conditions (pH 7-9) and results in the formation of a stable secondary amine linkage.
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
For researchers, medicinal chemists, and process development scientists, the synthesis of a novel molecule is only the beginning. The subsequent, critical phase is to rigorously establish its purity. This is particularly true for versatile intermediates like tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, a key building block whose reactive epoxide and amine-protected functionalities are leveraged in the synthesis of various pharmaceutical agents. The presence of even minor impurities can have profound consequences on downstream reaction yields, introduce unwanted byproducts, and complicate purification efforts, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present supporting data, and provide actionable protocols, empowering you to select and implement the most appropriate quality control strategy for your research and development needs.
Understanding the Target Molecule and Its Potential Impurities
Before delving into analytical techniques, it is crucial to understand the potential impurity landscape. The purity of the final product is a direct reflection of the synthetic route and subsequent work-up procedures. A common synthesis for the precursor, N-Boc-ethylenediamine, involves the reaction of ethylenediamine with an N-tert-butoxycarbonylation reagent like di-tert-butyl dicarbonate (Boc)₂O.[1] The subsequent epoxidation step introduces further complexity.
Based on this, we can anticipate several classes of impurities:
-
Starting Material Residues: Unreacted N-Boc-ethylenediamine or reagents from the epoxidation step.
-
Over-reaction Byproducts: Di-Boc protected ethylenediamine, where both nitrogen atoms have reacted with the protecting group.[1]
-
Degradation Products:
-
Hydrolysis: The epoxide ring is susceptible to ring-opening under aqueous acidic or basic conditions, leading to the formation of the corresponding diol, tert-butyl N-(2,3-dihydroxypropyl)ethylcarbamate.
-
Deprotection: The Boc (tert-butoxycarbonyl) group is notoriously acid-labile and can be cleaved to reveal the free amine.[2][3] It is also thermally unstable at elevated temperatures.[1]
-
-
Solvent and Reagent-Related Impurities: Residual solvents from synthesis and purification (e.g., THF, ethyl acetate, dichloromethane) and byproducts from reagents (e.g., phenol if tert-butyl phenyl carbonate is used).[1]
This impurity profile dictates the requirements for our analytical methods: they must be able to separate and detect compounds with varying polarities and functionalities.
Comparative Analysis of Purity Assessment Techniques
We will now compare three orthogonal analytical techniques for the purity assessment of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Workflow of Purity Assessment
The logical flow for comprehensive purity analysis involves a primary separation technique coupled with a definitive quantitative method.
Caption: Workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity determination, primarily due to its high resolving power for a wide range of non-volatile and thermally sensitive compounds.
-
Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and its impurities between the two phases. A UV detector is commonly used for detection as the carbamate group possesses a chromophore.
-
Why it's a Good Choice: The target molecule is not volatile and contains a UV-active chromophore, making HPLC-UV a suitable technique. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol), is ideal for separating the target compound from more polar impurities like the diol hydrolysis product and less polar impurities like over-protected byproducts.
-
Limitations: HPLC provides a relative purity value based on the area percent of the main peak. It assumes that all compounds have a similar response factor at the detection wavelength, which is not always true. Co-eluting impurities may go undetected, and non-UV-active impurities will be invisible. Accurate quantification requires a certified reference standard of the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of volatile and semi-volatile compounds.
-
Principle of Operation: The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
-
Causality in Method Selection (A Word of Caution): While GC-MS is excellent for identifying volatile impurities like residual solvents, it is often unsuitable for the primary purity assessment of N-Boc protected compounds. The Boc group is known to be thermally labile and can degrade in the hot GC injection port, leading to an inaccurate purity profile and potentially misidentifying degradation products as impurities present in the original sample.[4] This thermal degradation can lead to the formation of the deprotected amine and other artifacts. Therefore, GC-MS should be used judiciously, perhaps with lower inlet temperatures, primarily for the analysis of volatile impurities rather than for quantifying the main component.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a reference standard of the analyte itself.[5] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Principle of Operation: A precisely weighed amount of the sample is mixed with a precisely weighed amount of a certified internal standard (with a known purity). The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure a quantitative response. By comparing the integral of a known signal from the analyte to the integral of a known signal from the internal standard, the absolute purity (as a mass fraction) can be calculated.
-
Why it's a Superior Choice for Absolute Purity:
-
Primary Method: It provides a direct measurement of purity traceable to SI units, as it relies on weighing.[6]
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: The NMR spectrum simultaneously provides structural confirmation of the main component and can help identify impurities.
-
Broad Detectability: It detects any proton-containing species, not just those with a chromophore. Water and residual solvents are readily identified and quantified.
-
Orthogonality: It is fundamentally different from chromatographic techniques, making it an excellent confirmatory method. The United States Pharmacopeia (USP) is increasingly recognizing qNMR for purity determination.[7]
-
-
Limitations: Lower sensitivity compared to HPLC and GC-MS. Signal overlap can complicate quantification, although this can often be resolved by selecting unique, well-resolved peaks or using higher field magnets.
Data-Driven Comparison
To illustrate the strengths and weaknesses of each technique, let's consider a hypothetical batch of synthesized tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate with the following true composition:
-
Main Compound: 96.5%
-
Diol (hydrolysis product): 1.5%
-
N-Boc-ethylenediamine (starting material): 1.0%
-
Ethyl Acetate (residual solvent): 0.5%
-
Water: 0.5%
Here is how each technique might report the purity:
| Analytical Technique | Principle | Purity Result (Hypothetical) | Key Insights & Limitations |
| HPLC-UV | Relative peak area at 210 nm | 98.5% | Does not detect water or ethyl acetate. Assumes equal UV response for the diol and starting material, potentially overestimating purity. |
| GC-MS | Separation by volatility, MS detection | Not suitable for main component | Excellent for identifying and quantifying ethyl acetate. May show a peak for the deprotected amine due to thermal degradation in the inlet, leading to a false impurity profile. |
| ¹H qNMR | Molar ratio to internal standard | 96.5% (mass fraction) | Accurately quantifies the main component. Also identifies and quantifies the diol, starting material, ethyl acetate, and water, providing a complete mass balance. |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
This protocol is designed to separate the main compound from its key potential impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient:
Time (min) %A %B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile (diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Absolute Purity Determination by ¹H qNMR
This protocol provides a method for determining the absolute mass fraction purity.
-
Instrumentation & Reagents:
-
NMR spectrometer (400 MHz or higher).
-
High-precision analytical balance.
-
Certified internal standard (e.g., maleic acid, purity ≥ 99.5%).
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate sample into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified (typically D1 ≥ 30s).
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans (e.g., 16 or 32).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂- protons adjacent to the NH group) and a signal for the internal standard (the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Step-by-step process for qNMR analysis.
Conclusion and Recommendations
For the comprehensive purity assessment of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, a multi-pronged approach is recommended.
-
Primary Screening (HPLC-UV): Use reversed-phase HPLC-UV as the primary method for routine analysis, process monitoring, and purification support. It offers excellent resolution for key impurities and is widely available.
-
Volatiles and Orthogonal Check (GC-MS): Employ GC-MS specifically for the quantification of residual solvents. Be highly cautious if using it to search for other impurities due to the thermal lability of the Boc group.
-
Definitive Purity (qNMR): For definitive batch release, reference standard characterization, and when a complete mass balance is required, ¹H qNMR is the superior method . It provides an accurate, absolute purity value and simultaneously confirms the structure while identifying and quantifying both organic and inorganic (water) impurities.
By understanding the chemistry of the target molecule and leveraging the orthogonal strengths of these analytical techniques, researchers can ensure the quality and integrity of this critical synthetic intermediate, paving the way for successful and reproducible drug development campaigns.
References
-
Al-Otaibi, A. A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 25-32. Available at: [Link]
-
Amedjkouh, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25172-25178. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Lund, T., & Hansen, J. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 78, 266. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]
-
Mai, E., & Schneider, C. (2008). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. ARKIVOC, 2008(16), 216-222. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
